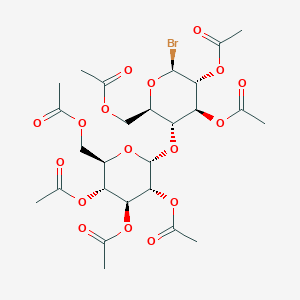

Acétobromomaltose α

Vue d'ensemble

Description

Acetobromo-alpha-maltose is a biochemical reagent primarily used in glycobiology research. It is a derivative of maltose, a disaccharide composed of two glucose units. The compound is characterized by the presence of acetyl and bromine groups, which modify its chemical properties and make it useful for various scientific applications .

Applications De Recherche Scientifique

Applications in Glycobiology

Acetobromo-alpha-maltose plays a significant role in glycobiology, particularly in the study of glycosyltransferases—enzymes that catalyze the formation of glycosidic bonds between carbohydrates. The bromoacetyl group acts as an electrophile, allowing it to react with nucleophilic hydroxyl groups on acceptor molecules during enzymatic reactions. This property enables researchers to:

- Monitor Enzyme Activity : By measuring the incorporation of acetobromo-alpha-maltose into reaction products, scientists can assess the activity and specificity of glycosyltransferases .

- Characterize Carbohydrate-Binding Proteins : The compound can covalently bind to specific amino acid residues within carbohydrate-binding proteins, facilitating their isolation and characterization using affinity chromatography techniques .

Drug Delivery Systems

Recent studies have explored the potential of acetobromo-alpha-maltose in drug delivery systems. Its ability to interact with biological targets makes it suitable for developing novel therapeutic agents. Key findings include:

- Thermoresponsive Nanogels : Acetobromo-alpha-maltose has been incorporated into thermoresponsive nanogels that demonstrate antiviral activity against HIV. These nanogels can be engineered to release drugs in response to temperature changes, enhancing their efficacy as drug delivery vehicles .

- Biocompatibility : The compound's interactions with biomolecules suggest its potential for use in biocompatible materials for medical applications.

Interaction Studies

Acetobromo-alpha-maltose has been shown to effectively bind to lectins such as concanavalin A, which recognize specific carbohydrate structures. This binding property is crucial for probing carbohydrate-protein interactions in biochemical assays. Researchers can tailor modifications on the maltose structure to influence binding affinity and specificity for various applications .

Case Studies

Several case studies highlight the applications of acetobromo-alpha-maltose:

- Glycosyltransferase Activity Monitoring : In a study examining glycosyltransferase activity, researchers used acetobromo-alpha-maltose as a substrate to evaluate enzyme kinetics. The results demonstrated its effectiveness in measuring enzyme specificity and efficiency .

- Carbohydrate-Binding Protein Characterization : A study utilized acetobromo-alpha-maltose to isolate carbohydrate-binding proteins from plant extracts, showcasing its utility in identifying proteins that interact with specific carbohydrate structures .

- Nanogel Development : Research on thermoresponsive nanogels incorporating acetobromo-alpha-maltose revealed their potential as drug delivery systems, demonstrating significant antiviral activity while maintaining stability under physiological conditions .

Mécanisme D'action

Target of Action

Acetobromo-alpha-maltose primarily targets the enzyme β-amylase . This enzyme is responsible for the hydrolytic degradation of starch, producing maltose . β-amylase is found in some plants and a few microorganisms .

Biochemical Pathways

The primary biochemical pathway affected by Acetobromo-alpha-maltose is the starch degradation pathway . β-amylase plays a crucial role in this pathway by breaking down starch into maltose . By interacting with β-amylase, Acetobromo-alpha-maltose can potentially influence the production of maltose and the overall process of starch degradation .

Action Environment

It is known that acetobromo-alpha-maltose is stable but may decompose upon exposure to moist air or water . It is also incompatible with strong oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of acetobromo-alpha-maltose typically involves a two-step process:

Acetylation of Maltose: Maltose is first reacted with acetyl chloride to produce acetyl maltose. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Acetobromo-alpha-maltose undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

Acidic or Basic Conditions: Hydrolysis reactions typically require acidic or basic conditions to proceed efficiently.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of acetobromo-alpha-maltose can be formed.

Hydrolysis Products: Hydrolysis yields free hydroxyl groups, resulting in deacetylated maltose derivatives

Comparaison Avec Des Composés Similaires

Acetylated Sugars: Compounds like acetylated glucose and acetylated lactose share similar structural features with acetobromo-alpha-maltose.

Brominated Sugars: Brominated derivatives of other sugars, such as brominated glucose, also exhibit comparable chemical properties.

Uniqueness: Acetobromo-alpha-maltose is unique due to the combination of acetyl and bromine groups on a maltose backbone. This specific modification enhances its utility in glycobiology research, making it a valuable tool for studying carbohydrate-related processes .

Activité Biologique

Acetobromo-alpha-maltose (ABAM), also referred to as 2,3,6,2',3',4',6'-Hepta-O-acetyl-a-D-maltosyl bromide, is a synthetic derivative of maltose that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, biological properties, and potential applications of ABAM based on various research findings.

Synthesis and Characterization

ABAM is synthesized through the bromination of maltose in an acidic medium. The reaction involves treating maltose with bromine, resulting in the introduction of a bromine atom at the reducing end of the maltose unit. The compound can be characterized using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the molecular structure.

- Mass Spectrometry : Provides molecular weight and structural information.

- Infrared Spectroscopy : Assists in identifying functional groups present in the molecule.

The molecular formula of ABAM is , with a molecular weight of 699.45 g/mol .

Antimicrobial Activity

ABAM exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it effectively inhibits the growth of:

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

These effects are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activities such as alpha-amylase .

Anti-Cancer Properties

ABAM has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies demonstrate that it inhibits cell proliferation by disrupting phospholipid membrane synthesis and interfering with lipid-protein interactions within cellular membranes. This mechanism highlights its potential as an anti-cancer agent .

Enzyme Inhibition

In addition to its antimicrobial and anti-cancer properties, ABAM inhibits specific enzymes critical for carbohydrate metabolism. Its inhibition of alpha-amylase suggests potential applications in managing conditions related to carbohydrate digestion .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ABAM demonstrated that it significantly reduced bacterial counts in vitro. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating that ABAM could serve as a potent antimicrobial agent in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

This data underscores ABAM's potential as an alternative treatment for bacterial infections .

Study on Anti-Cancer Activity

In vitro studies using cancer cell lines revealed that ABAM induces apoptosis through caspase activation pathways. The compound was shown to reduce cell viability significantly after 24 hours of exposure:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that ABAM may have therapeutic potential in oncology, warranting further investigation into its mechanisms and efficacy in vivo .

Applications in Research and Industry

ABAM has several potential applications:

- Antimicrobial Agent : Its effectiveness against pathogenic bacteria positions it as a candidate for use in medical treatments.

- Cancer Therapeutics : Given its anti-cancer properties, ABAM could be explored further as a drug candidate.

- Glycobiology Research : As a biochemical reagent, ABAM is utilized in studies focused on carbohydrate-protein interactions .

Limitations and Future Directions

Despite its promising biological activities, ABAM faces challenges such as low solubility in organic solvents, which may limit its applications in organic synthesis. Future research could focus on:

- Developing novel synthesis methods to enhance solubility.

- Investigating its interactions with other biomolecules to expand its utility.

- Exploring modifications to improve pharmacokinetic properties for therapeutic use.

Propriétés

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHLQWXGDPOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14257-35-3 | |

| Record name | Acetobromo-α-maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.